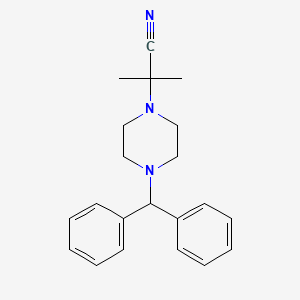
2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile
Vue d'ensemble
Description
2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile typically involves the reaction of benzhydrylpiperazine with a suitable nitrile compound under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with a nitrile group. The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like toluene .
Analyse Des Réactions Chimiques
2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical drugs due to its potential biological activities.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile can be compared with other piperazine derivatives, such as:
- 2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
- 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific interactions and effects, which make it suitable for particular research and industrial purposes .
Propriétés
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-21(2,17-22)24-15-13-23(14-16-24)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBTMRKSJIYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-7-chloro-2-[(5-chloro-2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3035775.png)
![5-Chloro-2-[(2-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035776.png)
![4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile](/img/structure/B3035778.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3035779.png)
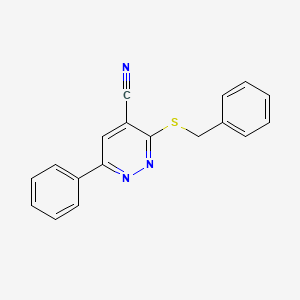
![4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3035783.png)
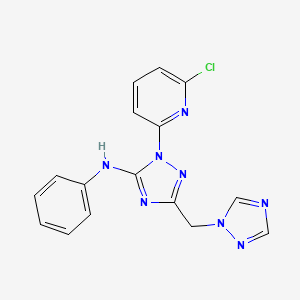
![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B3035786.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate](/img/structure/B3035789.png)
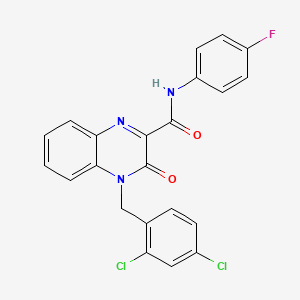
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)

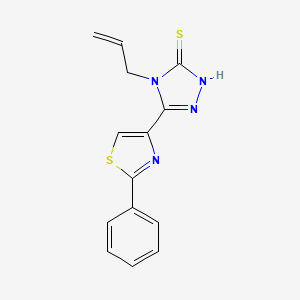
![4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035796.png)
